2,3-Dinor-6-oxoprostaglandin F1alpha

Description

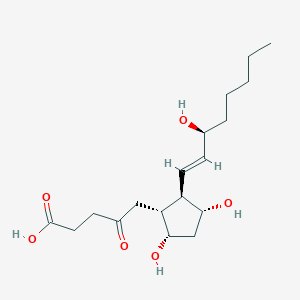

Structure

3D Structure

Properties

IUPAC Name |

5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGWNLXBRCUCF-NLOSNHEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314213 |

Source

|

| Record name | 2,3-Dinor-6-keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64700-71-6 |

Source

|

| Record name | 2,3-Dinor-6-keto-PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64700-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinor-6-ketoprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dinor-6-keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dinor-6-oxoprostaglandin F1alpha | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Analysis of 2,3-dinor-6-oxoprostaglandin F1α

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2,3-dinor-6-oxoprostaglandin F1α (2,3-dinor-6-keto-PGF1α), the major urinary metabolite of the potent but unstable vasodilator and platelet inhibitor, prostacyclin (PGI₂). We will dissect the enzymatic cascade from arachidonic acid to PGI₂, its subsequent non-enzymatic hydrolysis, and the pivotal role of mitochondrial β-oxidation in its ultimate metabolic fate. This document is designed for researchers, clinicians, and drug development professionals, offering not only the core biochemical pathway but also field-proven methodologies for its synthesis, extraction, and quantification. We emphasize the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction: The Significance of a Stable Metabolite

Prostacyclin (PGI₂) is a lipid mediator of profound physiological importance, primarily synthesized by the vascular endothelium. It functions as a powerful vasodilator and the most potent endogenous inhibitor of platelet aggregation, playing a critical role in cardiovascular homeostasis.[1][2] However, the utility of PGI₂ as a direct biomarker is severely hampered by its chemical instability; it hydrolyzes non-enzymatically in minutes under physiological conditions.[1][3]

This instability necessitates a shift in focus to its more stable downstream metabolites. While the immediate hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α), is often measured, its levels in plasma and urine can be confounded by local renal production or artifactual generation during sample collection.[3][4] The scientific consensus points to the major urinary metabolite, 2,3-dinor-6-keto-PGF1α, as the most reliable and accurate indicator of systemic, whole-body PGI₂ biosynthesis.[4][5] This guide elucidates the complete pathway to this key biomarker and the technical considerations for its precise measurement.

The Biosynthesis Pathway: From Membrane Lipid to Urinary Metabolite

The formation of 2,3-dinor-6-keto-PGF1α is a multi-stage process involving several cellular compartments and distinct enzymatic families.

Part I: Formation of 6-keto-PGF1α

The initial steps of the pathway are common to all prostanoids and begin with the liberation of arachidonic acid from the cell membrane's phospholipid bilayer by phospholipase A₂.

-

Cyclooxygenase (COX) Action: Free arachidonic acid is converted into the unstable endoperoxide intermediate, prostaglandin H₂ (PGH₂), by the action of cyclooxygenase enzymes (COX-1 and COX-2).[2]

-

Prostacyclin Synthase (PGIS): In endothelial cells, PGH₂ is specifically isomerized by prostacyclin synthase (PGIS) to form prostacyclin (PGI₂).[1]

-

Non-Enzymatic Hydrolysis: PGI₂ is inherently unstable in aqueous solution (t½ ≈ 2-3 minutes) and rapidly undergoes non-enzymatic hydrolysis to form the more stable, but biologically inactive, 6-keto-PGF1α.[1][3]

Part II: β-Oxidation of 6-keto-PGF1α

The conversion of 6-keto-PGF1α to its dinor metabolite is a classic example of fatty acid β-oxidation, occurring primarily in the mitochondria of hepatocytes.[6][7] This process shortens the carboxylic acid side chain by two carbons.

The term "dinor" signifies the removal of two carbon units. The core mechanism involves a recurring four-step sequence:

-

Activation (Cytosol): 6-keto-PGF1α is activated by attachment to Coenzyme A (CoA), a reaction catalyzed by an acyl-CoA synthetase. This step requires ATP and primes the molecule for transport into the mitochondria.

-

Dehydrogenation (Mitochondria): Acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons (C2 and C3), yielding a molecule of FADH₂.[7][8]

-

Hydration (Mitochondria): Enoyl-CoA hydratase adds a water molecule across the new double bond, forming a hydroxyl group on the β-carbon.[7][8]

-

Dehydrogenation (Mitochondria): 3-hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group to a keto group, producing a molecule of NADH.[7][8]

-

Thiolysis (Mitochondria): Thiolase cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and an acyl-CoA molecule that is two carbons shorter—in this case, 2,3-dinor-6-keto-PGF1α-CoA. The CoA is subsequently hydrolyzed, yielding the final product that is excreted in the urine.[7][8]

The following diagram illustrates this complete biochemical cascade.

Experimental Methodologies

Accurate quantification of 2,3-dinor-6-keto-PGF1α is paramount for its use as a biomarker. This section details protocols for its preparation, extraction, and analysis.

In Vitro Synthesis using Hepatocytes

For the generation of standards, particularly isotopically labeled versions for mass spectrometry, an enzymatic synthesis approach offers high specificity. This protocol is adapted from the method of Balazy et al. (1988).[6]

Rationale: Hepatocytes are the primary site of β-oxidation in the body and contain the complete enzymatic machinery to convert 6-keto-PGF1α to its dinor metabolite. This biological system provides a facile method for producing the target analyte from its precursor.

Protocol: Hepatocyte-Mediated Synthesis

-

Hepatocyte Isolation: Isolate primary hepatocytes from a suitable model (e.g., rat) using a standard two-step collagenase perfusion method.[9] Assess cell viability using Trypan Blue exclusion; viability should exceed 85%.

-

Cell Suspension: Resuspend the viable hepatocytes in Krebs-Henseleit bicarbonate buffer (pH 7.4) to a final concentration of approximately 10⁶ cells/mL.

-

Substrate Incubation: Add the substrate, 6-keto-PGF1α (or its labeled analogue, e.g., ³H- or d₄-labeled), to the cell suspension. A typical starting concentration is 10-20 µM.

-

Reaction: Incubate the mixture at 37°C with gentle shaking under an atmosphere of 95% O₂ / 5% CO₂ for 60-90 minutes.

-

Termination: Stop the reaction by adding two volumes of ice-cold ethanol or by acidifying the mixture to pH 3 with 1M HCl to precipitate proteins.

-

Extraction: Centrifuge to pellet the cell debris. The supernatant, containing the newly synthesized 2,3-dinor-6-keto-PGF1α, can then be subjected to solid-phase extraction for purification (see Protocol 3.2).

-

Analysis: Confirm the product identity and purity using LC-MS/MS or GC-MS.[6]

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

Rationale: Urine is a complex matrix containing numerous interfering compounds. Solid-phase extraction is a critical step to selectively isolate prostaglandins from salts, pigments, and other polar/nonpolar contaminants, thereby reducing matrix effects and improving analytical sensitivity. C18 (octadecyl) or other alkyl silica cartridges are commonly used.[1][5]

Protocol: Urinary SPE

-

Sample Preparation: Thaw a urine sample (e.g., 5-10 mL) and centrifuge at 2,000 x g for 10 minutes to remove sediment.

-

Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 2,3-dinor-6-keto-PGF1α-d₄) to the supernatant. This is crucial for accurate quantification by mass spectrometry, as it corrects for analyte loss during extraction and for variations in instrument response.

-

Acidification: Adjust the urine pH to ~3.0-4.0 using formic acid or HCl. Causality: Protonating the carboxylic acid group on the prostaglandin makes the molecule less polar, enabling it to bind effectively to the nonpolar stationary phase (e.g., C18) of the SPE cartridge.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially washing with 5 mL of methanol followed by 5 mL of ultrapure water (acidified to the same pH as the sample). Do not allow the cartridge to go dry.

-

Sample Loading: Load the acidified urine sample onto the conditioned cartridge at a slow, steady flow rate (~1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and polar interferences, followed by a wash with 5 mL of a non-polar solvent like hexane to remove lipids.

-

Elution: Elute the target analyte with a solvent of intermediate polarity, such as ethyl acetate or a chloroform/hexane mixture.[5] A typical elution volume is 5 mL.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. The dried residue is now ready for reconstitution and analysis.

Quantification and Analysis

The choice of analytical platform depends on the required sensitivity, specificity, and throughput.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the gold standard for prostaglandin analysis, offering superior specificity and sensitivity.[4][10][11] It physically separates the analyte from isomers via chromatography before using two stages of mass filtering (parent ion -> fragment ion) for highly confident identification and quantification.

Protocol: LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried sample extract from SPE in 100 µL of the initial mobile phase (e.g., 80% Water/20% Acetonitrile with 0.1% formic acid).

-

Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase to separate the analytes.[12]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Causality: The carboxylic acid group is readily deprotonated in negative mode, forming a stable [M-H]⁻ ion, which is ideal for detection.

-

Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and its deuterated internal standard. For 2,3-dinor-6-keto-PGF1α (MW ~342.4), a common transition might be m/z 341.2 -> [fragment ion].

-

Quantification: Calculate the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a highly sensitive and specific technique, though it requires chemical derivatization of the analyte to increase its volatility and thermal stability.[1][13]

Protocol: GC-MS Analysis

-

Derivatization: This is a mandatory multi-step process for GC analysis of prostaglandins.

-

Methoximation: React the ketone groups with methoxylamine HCl to form methoxime derivatives. This prevents the ketone from enolizing at high temperatures in the GC inlet.[1]

-

Esterification: Convert the carboxylic acid to a pentafluorobenzyl (PFB) ester. Causality: The PFB group is highly electronegative, which dramatically enhances signal in negative ion chemical ionization (NICI) mode, a very sensitive MS technique.[1]

-

Silylation: Convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a reagent like BSTFA. This masks the polar hydroxyl groups, increasing volatility.[1]

-

-

Analysis: Inject the derivatized sample into the GC-MS. Quantification is performed similarly to LC-MS/MS, using a deuterated internal standard that has undergone the same derivatization steps.

The diagram below outlines a typical analytical workflow.

Data and Interpretation

The following tables summarize key quantitative data relevant to the analysis of 2,3-dinor-6-keto-PGF1α.

Table 1: Typical Urinary Concentrations in Healthy Adults

| Analyte | Concentration Range (pg/mg creatinine) | Source |

| 2,3-dinor-6-keto-PGF1α | ~100 | [14] |

| 2,3-dinor-6-keto-PGF1α | 141 ± 54 (mean ± S.D.) | [13] |

| 6-keto-PGF1α | 168 ± 91 (mean ± S.D.) | [4] |

Note: 2,3-dinor-6-keto-PGF1α is generally more abundant than its precursor in urine, further cementing its status as the major metabolite.[4]

Table 2: Comparison of Analytical Methodologies

| Feature | LC-MS/MS | GC-MS | ELISA / RIA |

| Specificity | Highest (Chromatography + MS/MS) | High (Chromatography + MS) | Moderate (Antibody-based, potential for cross-reactivity) |

| Sensitivity | Very High (low pg/mL) | Very High (low pg/mL) | High (pg/mL range) |

| Sample Prep | SPE | SPE + Mandatory Derivatization | SPE often required |

| Throughput | Moderate | Lower | High |

| Expertise | High | High | Moderate |

| Primary Use | Gold-standard quantitative validation | Definitive structural confirmation, quantification | High-throughput screening, clinical studies |

Conclusion

The synthesis of 2,3-dinor-6-keto-PGF1α is a well-defined metabolic pathway that transforms the unstable cardiovascular mediator PGI₂ into a stable, excretable biomarker. Its formation via β-oxidation is a critical step that allows for the reliable assessment of systemic prostacyclin production, a parameter of immense interest in cardiovascular research, pharmacology, and clinical diagnostics. The methodologies presented herein, from enzymatic synthesis to high-sensitivity mass spectrometric quantification, provide a robust framework for researchers to accurately measure this key metabolite. A thorough understanding of the principles behind each experimental step—from sample acidification to chemical derivatization—is essential for generating trustworthy and reproducible data in the study of eicosanoid biology.

References

-

Balazy, M., Brass, E. P., Gerber, J. G., & Nies, A. S. (1988). Facile method for preparation of 2,3-dinor-6-keto PGF1 alpha, the major urinary metabolite of prostacyclin. Prostaglandins, 36(4), 421–430. [Link]

-

Metsä-Ketelä, T. (1990). Selective solid-phase extraction of urinary 2,3-dinor-6-ketoprostaglandin F1 alpha for determination with radioimmunoassay. Prostaglandins, 40(3), 323–338. [Link]

-

Lee, R., Adedoyin, A., & Fitzgerald, G. A. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). Journal of Chromatography B, 879(29), 3141–3146. [Link]

-

Kopf, S., Andersen, M., & Kjeldsen, J. (2014). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 96, 268-274. [Link]

-

Lee, R., Adedoyin, A., & Fitzgerald, G. A. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2). ResearchGate. [Link]

-

Blatnik, M., & Steenwyk, R. C. (2010). Quantification of urinary PGEm, 6-keto PGF(1alpha) and 2,3-dinor-6-keto PGF(1alpha) by UFLC-MS/MS before and after exercise. Prostaglandins & Other Lipid Mediators, 93(1-2), 8–13. [Link]

-

Vesterqvist, O., & Gréen, K. (1984). Development of a GC-MS method for quantitation of 2,3-dinor-6-keto-PGF1 alpha and determination of the urinary excretion rates in healthy humans under normal conditions and following drugs. Prostaglandins, 28(1), 139–154. [Link]

-

Rosenkranz, B., Fischer, C., Weimer, K. E., & Frölich, J. C. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. The Journal of Biological Chemistry, 255(21), 10194–10198. [Link]

-

Weber, C., Höller, M., Beetens, J., De Clerck, F., & Tegtmeier, F. (1991). Determination of 6-keto-PGF1 alpha, 2,3-dinor-6-keto-PGF1 alpha, thromboxane B2, 2,3-dinor-thromboxane B2, PGE2, PGD2 and PGF2 alpha in human urine by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography, 562(1-2), 599–611. [Link]

-

Barrow, S. E., Ward, P. S., Sleightholm, M. A., Ritter, J. M., & Dollery, C. T. (1994). Simplified assay for the quantification of 2,3-dinor-6-keto-prostaglandin F1 alpha by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications, 653(2), 117–122. [Link]

-

Kulkarni, P. S., & Srinivasan, B. D. (1989). Cyclooxygenase and lipoxygenase pathways in the anuran cornea. Prostaglandins, 38(5), 655-668. (Note: While this reference is about anuran cornea, the general principles of the COX pathway are conserved and widely cited.) A more general reference for the pathway is found in CV Physiology resources. [Link]

-

Human Metabolome Database. (n.d.). Metabocard for 6-Keto-prostaglandin F1a (HMDB0002886). [Link]

-

Lian, J., & Zhao, H. (2015). Recent advances in metabolic engineering of Saccharomyces cerevisiae for fatty acid production. Metabolic engineering, 30, 1-11. (Note: Provides context on enzymes in beta-oxidation). [Link]

-

AOCS. (n.d.). Fatty Acid beta-Oxidation. [Link]

-

MDPI. (2022). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. International Journal of Molecular Sciences, 23(19), 11373. (Note: Provides general principles of modern SPE). [Link]

-

Wikipedia. (n.d.). Beta oxidation. [Link]

-

Wang, Y., et al. (2024). A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities. Cell Regeneration, 13(1), 45. [Link]

Sources

- 1. Determination of 6-keto-PGF1 alpha, 2,3-dinor-6-keto-PGF1 alpha, thromboxane B2, 2,3-dinor-thromboxane B2, PGE2, PGD2 and PGF2 alpha in human urine by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary excretion of 6-keto prostaglandin F1 alpha in pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective solid-phase extraction of urinary 2,3-dinor-6-ketoprostaglandin F1 alpha for determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile method for preparation of 2,3-dinor-6-keto PGF1 alpha, the major urinary metabolite of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. aocs.org [aocs.org]

- 9. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Simplified assay for the quantification of 2,3-dinor-6-keto-prostaglandin F1 alpha by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

biological function of 2,3-Dinor-6-oxoprostaglandin F1alpha

An In-Depth Technical Guide to the Biological Function of 2,3-Dinor-6-oxoprostaglandin F1α

Authored by: A Senior Application Scientist

Abstract

2,3-Dinor-6-oxoprostaglandin F1α (also commonly written as 2,3-dinor-6-keto-PGF1α) is a terminal, inactive metabolite of the potent, yet chemically unstable, signaling lipid, prostacyclin (PGI2). While devoid of intrinsic biological activity, its significance in biomedical research and drug development is paramount. Its chemical stability and urinary excretion profile make it the definitive biomarker for quantifying systemic, endogenous prostacyclin biosynthesis. This guide provides a comprehensive overview of the metabolic origins of 2,3-dinor-6-oxo-PGF1α, the critical biological functions of its parent prostacyclin pathway, its clinical relevance as a biomarker, and the gold-standard methodologies for its quantification in biological matrices.

Section 1: The Prostacyclin Biosynthetic and Metabolic Cascade

The presence and concentration of 2,3-dinor-6-oxo-PGF1α are a direct reflection of the activity of the prostacyclin synthesis pathway. Understanding this cascade is fundamental to interpreting the biomarker's levels. The entire process begins with the release of arachidonic acid from the cell membrane.

Synthesis of Prostacyclin (PGI₂) from Arachidonic Acid

Prostacyclin is a member of the prostanoid family of eicosanoids.[1] Its synthesis is a multi-step enzymatic process initiated by cellular stimuli:

-

Arachidonic Acid (AA) Liberation: Upon cellular stimulation (e.g., by inflammatory signals or shear stress on endothelial cells), the enzyme phospholipase A₂ hydrolyzes membrane phospholipids to release arachidonic acid, a 20-carbon polyunsaturated fatty acid.[1][2]

-

Cyclooxygenase (COX) Action: Free arachidonic acid is then metabolized by cyclooxygenase enzymes (both the constitutive COX-1 and inducible COX-2 isoforms) into the unstable intermediate, prostaglandin H₂ (PGH₂).[1][3]

-

Prostacyclin Synthase (PGIS) Conversion: PGH₂ serves as a substrate for several terminal synthases. In vascular endothelial cells, which are the primary source of prostacyclin, PGH₂ is specifically acted upon by prostacyclin synthase to form the biologically active prostacyclin (PGI₂).[1][2]

Metabolism of PGI₂ to 2,3-Dinor-6-oxo-PGF₁α

Prostacyclin is a transient signaling molecule, with a half-life of only 2-3 minutes in circulation.[4] It is rapidly broken down into more stable products, allowing for its clearance and providing measurable analytes for assessing its production rate.

-

Non-Enzymatic Hydrolysis: PGI₂ undergoes rapid, non-enzymatic hydrolysis to the more stable, but biologically inactive, 6-oxoprostaglandin F1α (6-keto-PGF1α).[1][4]

-

β-Oxidation: 6-keto-PGF1α is then further metabolized in the liver via β-oxidation, a process that shortens the carboxylic acid side chain. This enzymatic conversion yields 2,3-dinor-6-oxo-PGF1α, the major urinary metabolite of prostacyclin in humans.[5][6][7] This final metabolite is chemically stable, making it an ideal endpoint for measurement.[8]

Caption: Biosynthesis and metabolism of Prostacyclin (PGI₂).

Section 2: The Biological Role of the Prostacyclin Axis

The biological "function" of 2,3-dinor-6-oxo-PGF1α is to serve as a proxy for the activity of its parent compound, PGI₂. The prostacyclin signaling axis is a cornerstone of cardiovascular homeostasis and also plays significant roles in inflammation and gene regulation.

Cardiovascular Homeostasis: Vasodilation and Anti-Platelet Aggregation

Prostacyclin is best known for its potent effects on the cardiovascular system.[3] It acts as a powerful vasodilator, relaxing vascular smooth muscle and thereby increasing blood flow and lowering blood pressure.[9] Concurrently, it is the most potent endogenous inhibitor of platelet aggregation, preventing the formation of blood clots.[4][9] This function is critical for maintaining blood fluidity and preventing thrombosis.

PGI₂ exists in a delicate balance with thromboxane A₂ (TXA₂), a prostanoid that causes vasoconstriction and promotes platelet aggregation. The PGI₂/TXA₂ ratio is a key determinant of vascular health, and a shift in this balance towards TXA₂ is associated with an increased risk of cardiovascular events.[1]

The PGI₂ Signaling Cascade

PGI₂ exerts its effects through a well-defined paracrine signaling cascade involving a G protein-coupled receptor.[9]

-

Receptor Binding: PGI₂ released by endothelial cells binds to the prostacyclin receptor (IP receptor) on the surface of nearby platelets and vascular smooth muscle cells.[1]

-

G-Protein Activation: This binding activates the associated stimulatory G protein (Gs).

-

Adenylyl Cyclase and cAMP Production: The activated Gs protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[2][9]

-

Downstream Effects: The rise in intracellular cAMP activates Protein Kinase A (PKA).[9] In smooth muscle cells and platelets, this leads to the phosphorylation of proteins that sequester intracellular calcium (Ca²⁺), resulting in muscle relaxation (vasodilation) and inhibition of platelet activation.[1][2]

Sources

- 1. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. Facile method for preparation of 2,3-dinor-6-keto PGF1 alpha, the major urinary metabolite of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simplified assay for the quantification of 2,3-dinor-6-keto-prostaglandin F1 alpha by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostacyclin - Wikipedia [en.wikipedia.org]

enzymatic formation of 2,3-Dinor-6-oxoprostaglandin F1alpha

An In-Depth Technical Guide to the Enzymatic Formation of 2,3-Dinor-6-oxoprostaglandin F1α

Abstract

This technical guide provides a comprehensive exploration of the formation of 2,3-dinor-6-oxoprostaglandin F1α (PGI2-M), the major urinary metabolite of prostacyclin (PGI2). For researchers, scientists, and drug development professionals, understanding the metabolic pathway of PGI2 is critical for assessing cardiovascular health, inflammation, and the efficacy of therapeutic interventions targeting the cyclooxygenase (COX) pathways. This document details the metabolic cascade from the unstable PGI2 to its stable, quantifiable metabolite, focusing on the core enzymatic processes. It offers field-proven insights into the causality behind experimental choices, detailed analytical protocols for quantification, and visual diagrams to elucidate complex pathways and workflows.

Introduction: Prostacyclin (PGI2) - A Potent but Ephemeral Signaling Molecule

Prostacyclin (PGI2) is a lipid mediator belonging to the prostanoid family, synthesized from arachidonic acid by the vascular endothelium and renal cortex.[1][2] Its physiological significance is profound; PGI2 is the most potent endogenous inhibitor of platelet aggregation and a powerful vasodilator, playing a crucial role in maintaining cardiovascular homeostasis.[3]

The synthesis of PGI2 is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to the intermediate prostaglandin H2 (PGH2).[2][4] Finally, prostacyclin synthase (PGIS) metabolizes PGH2 into the active PGI2 molecule.[3]

Despite its importance, PGI2 is inherently unstable, with a biological half-life of only 2-3 minutes.[1][3] It rapidly undergoes non-enzymatic hydrolysis to the more stable, but biologically inactive, 6-keto-prostaglandin F1α (6-keto-PGF1α).[1][5] This instability makes direct measurement of PGI2 in biological systems exceedingly difficult. Consequently, assessing its endogenous synthesis relies on the accurate quantification of its stable downstream metabolites.[6] The primary and most reliable of these is 2,3-dinor-6-oxo-PGF1α, the end product of a key enzymatic degradation pathway.[6][7][8]

The Metabolic Pathway: From PGI2 to its Dinor Metabolite

The conversion of the potent PGI2 to its excreted urinary metabolite is a two-stage process. The first is a rapid, non-enzymatic chemical reaction, while the second is a classic enzymatic catabolic pathway.

Stage 1: Spontaneous Hydrolysis to 6-keto-prostaglandin F1α

Immediately upon its formation, the unstable vinyl ether structure of PGI2 is hydrolyzed in the aqueous environment of the circulation. This reaction converts PGI2 into 6-keto-PGF1α, a more stable compound that serves as the direct substrate for enzymatic degradation.[1][9] While 6-keto-PGF1α itself can be measured in plasma and urine, its levels can be confounded by multiple sources and potential ex-vivo generation during sample handling.[1]

Stage 2: Enzymatic β-Oxidation to 2,3-Dinor-6-oxo-prostaglandin F1α

The term "dinor" signifies the removal of two carbon atoms from the parent molecule's carboxylic acid side chain. This shortening is achieved through the well-established metabolic process of beta-oxidation (β-oxidation).[8][10] Prostaglandin β-oxidation occurs in both mitochondria and peroxisomes, with the latter being particularly important for very long-chain fatty acids and certain eicosanoids.[10][11][12]

The process involves a series of enzymatic steps:

-

Activation: 6-keto-PGF1α is first converted to its coenzyme A (CoA) thioester. This activation is catalyzed by an acyl-CoA synthetase, a step that often occurs in the endoplasmic reticulum before transport to the mitochondria or peroxisomes.[12]

-

Oxidation: The activated 6-keto-PGF1α-CoA enters the β-oxidation spiral. The first step is catalyzed by an acyl-CoA oxidase (in peroxisomes) or acyl-CoA dehydrogenase (in mitochondria), which introduces a double bond between the α and β carbons.[12]

-

Hydration, Oxidation, and Thiolysis: Subsequent enzymatic steps of hydration, oxidation, and thiolytic cleavage result in the removal of a two-carbon acetyl-CoA unit.

This single cycle of β-oxidation shortens the original 20-carbon structure of 6-keto-PGF1α to the 18-carbon 2,3-dinor-6-oxo-PGF1α.[8][11] This metabolite is then sufficiently water-soluble to be efficiently excreted in the urine, making it an excellent and reliable biomarker for systemic, long-term PGI2 production.[6][13]

Visualization of the PGI2 Metabolic Pathway

The following diagram illustrates the complete pathway from the precursor arachidonic acid to the final urinary metabolite.

Caption: Metabolic cascade from arachidonic acid to the urinary excretion of 2,3-dinor-6-oxo-PGF1α.

Methodologies for Quantification: A Technical Protocol

The gold standard for the accurate quantification of 2,3-dinor-6-oxo-PGF1α in biological fluids is stable isotope dilution mass spectrometry, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16] This approach offers superior specificity and sensitivity compared to immunoassays.[17]

Experimental Protocol: LC-MS/MS Quantification in Human Urine

This protocol describes a robust method for measuring 2,3-dinor-6-oxo-PGF1α, adapted from established methodologies.[6][13]

1. Materials and Reagents:

-

Standards: 2,3-dinor-6-oxo-PGF1α and a stable isotope-labeled internal standard (e.g., 2,3-dinor-6-keto-PGF1α-d9).[18]

-

Solvents: LC-MS grade methanol, acetonitrile, ethyl acetate, and water.

-

Additives: Acetic acid or formic acid.

-

Solid-Phase Extraction (SPE): C18 SPE cartridges.

-

Urine Samples: 24-hour or spot urine samples, stored at -80°C.

2. Sample Preparation (Solid-Phase Extraction):

-

Thaw and Centrifuge: Thaw urine samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet debris.

-

Spike Internal Standard: To 5-10 mL of clarified urine, add a known amount of the deuterated internal standard.

-

Acidify: Adjust the pH of the urine to ~3.0 with acetic or formic acid. This step is critical for protonating the carboxylic acid group, allowing it to be retained on the C18 stationary phase.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.

-

Load Sample: Load the acidified urine sample onto the conditioned cartridge at a slow flow rate (~1-2 mL/min).

-

Wash: Wash the cartridge with 5 mL of water to remove salts and polar interferences, followed by 5 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less hydrophobic interferences.

-

Elute: Elute the analyte and internal standard with 5 mL of ethyl acetate or methanol.

-

Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80% Mobile Phase A).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: 0.1% acetic acid in acetonitrile/methanol (95:5).

-

Gradient: A typical gradient would run from ~20% B to 95% B over several minutes to ensure separation from other prostanoids and matrix components.

-

Injection Volume: 10-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Heated electrospray ionization (HESI) in negative ion mode.

-

Detection: Selected Reaction Monitoring (SRM). Monitor at least two specific precursor-to-product ion transitions for both the native analyte and the internal standard to ensure identity and accurate quantification.

-

Example Transition for native 2,3-dinor-6-oxo-PGF1α (MW ~342.4): Q1 (precursor ion) [M-H]⁻ at m/z 341.2 → Q3 (product ions) after collision-induced dissociation.

-

Example Transition for d9-internal standard: Q1 [M-H]⁻ at m/z 350.2 → Q3 product ions.

-

-

Data Analysis: Construct a calibration curve using known concentrations of the standard. Quantify the analyte in samples by calculating the ratio of the native analyte peak area to the internal standard peak area.

-

Visualization of the Analytical Workflow

Caption: Standard workflow for the quantification of 2,3-dinor-6-oxo-PGF1α from urine by LC-MS/MS.

Data Interpretation: Typical Reference Values

The urinary excretion of 2,3-dinor-6-oxo-PGF1α provides a non-invasive window into systemic prostacyclin synthesis.[6] Values can be influenced by age, diet, and cardiovascular health status. The table below presents typical reference ranges.

| Analyte | Biological Matrix | Population | Mean Excretion Rate (ng/24h) | Mean Excretion Rate (pg/mg Creatinine) | Source(s) |

| 2,3-dinor-6-oxo-PGF1α | Urine | Healthy Male Adults | 156.2 ± 65.2 (SD) | ~100 - 141 ± 54 (SD) | [6][13][18] |

| 6-keto-PGF1α | Urine | Healthy Adults | 124 - 574 | Not specified | [19] |

Note: Values are often normalized to urinary creatinine concentration to account for variations in urine dilution.

Conclusion

The enzymatic formation of 2,3-dinor-6-oxo-prostaglandin F1α via β-oxidation of 6-keto-PGF1α is a cornerstone of prostacyclin metabolism. Understanding this pathway is not merely an academic exercise; it provides the fundamental basis for the most reliable method of assessing endogenous PGI2 production. For researchers in cardiovascular disease, inflammation, and pharmacology, the ability to accurately measure this stable urinary metabolite offers a powerful tool to investigate disease mechanisms and evaluate the impact of novel therapeutics. The robust LC-MS/MS methodologies detailed herein represent the current standard for achieving the specificity and sensitivity required for these critical measurements.

References

-

Hou, X., Roberts, L.J., 2nd., Taber, D.F., et al. (2001). 2,3-Dinor-5,6-dihydro-15-F2t-isoprostane: A bioactive prostanoid metabolite. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 281(2), R391-R400. [Link]

-

Schepers, L., Casteels, M., Vamecq, J., Parmentier, G., Van Veldhoven, P. P., & Mannaerts, G. P. (1988). β-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria. Journal of Biological Chemistry, 263(6), 2724-2731. [Link]

-

Rosenkranz, B., Fischer, C., Weimer, K. E., & Frolich, J. C. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. ResearchGate. [Link]

-

Diczfalusy, U., & Alexson, S. E. (1988). Peroxisomal beta-oxidation of prostaglandins. Journal of Clinical Investigation, 82(6), 2148-2152. [Link]

-

Maus, A. D., et al. (2024). Improved Specificity for Targeted LC-MS/MS Measurements of 2,3-dinor-11β-Prostaglandin F2α in Urine using FAIMS Technology. Clinical Biochemistry. [Link]

-

Lee, C. Y., et al. (2004). Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 809(2), 349-355. [Link]

-

Kvaskoff, D., et al. (2025). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. Methods in Molecular Biology, 2855, 147-154. [Link]

-

Human Metabolome Database. (n.d.). 6-Keto-prostaglandin F1a (HMDB0002886). HMDB. [Link]

-

Rosenkranz, B., Fischer, C., Reimann, I., et al. (1980). Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man. Biochimica et Biophysica Acta, 619(2), 207-213. [Link]

-

Fischer, C., & Meese, C. O. (1985). Simultaneous determination of 6-oxo-prostaglandin F1 alpha and 2,3-dinor-6-oxo-prostaglandin F1 alpha in biological fluids by stable isotope dilution and negative ion chemical ionization mass spectrometry. Biomedical Mass Spectrometry, 12(8), 399-404. [Link]

-

Wikipedia. (n.d.). Beta oxidation. Wikipedia. [Link]

-

Patrono, C., et al. (1988). Assay of Urinary 2,3-dinor-6-oxo Prostaglandin F1 Alpha by Gas Chromatography-Tandem Mass Spectrometry. Journal of Lipid Research, 29(12), 1615-1621. [Link]

-

Catella, F., et al. (1997). Identification and measurement of endogenous beta-oxidation metabolites of 8-epi-Prostaglandin F2alpha. Blood, 89(8), 2993-3000. [Link]

-

Weksler, B. B., et al. (1985). Regulation of prostaglandin synthesis in human vascular cells. Progress in Lipid Research, 24(3), 227-234. [Link]

-

PubChem. (n.d.). 6-Ketoprostaglandin F1 alpha. National Center for Biotechnology Information. [Link]

-

Springer Nature Experiments. (n.d.). Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. Springer Nature. [Link]

-

Garrity, M. J., & Cohen, S. D. (1986). Inhibition of prostaglandin E2 catabolism and potentiation of hepatic prostaglandin E2 action in rat hepatocytes by inhibitors of oxidative metabolism. Journal of Pharmacology and Experimental Therapeutics, 237(2), 525-531. [Link]

-

Wong, P. Y., et al. (1980). Metabolism of prostacyclin by 9-hydroxyprostaglandin dehydrogenase in human platelets. Formation of a potent inhibitor of platelet aggregation and enzyme purification. Journal of Biological Chemistry, 255(19), 9021-9024. [Link]

-

Balazy, M., & Falck, J. R. (1987). Facile method for preparation of 2,3-dinor-6-keto PGF1 alpha, the major urinary metabolite of prostacyclin. Prostaglandins, 34(4), 543-550. [Link]

-

Klabunde, R. E. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). CV Physiology. [Link]

-

Minuz, P., et al. (1986). Determination of 2,3-dinor-6-ketoprostaglandin F1 alpha in urine samples by liquid chromatography and radioimmunoassay. Journal of Chromatography B: Biomedical Sciences and Applications, 383, 317-324. [Link]

-

Wong, P. Y., et al. (1979). Metabolism of prostacyclin: formation of an active metabolite in the liver. Federation Proceedings, 38(3 Pt 1), 997. [Link]

-

R Discovery. (1985). Simultaneous determination of 6-oxo-prostaglandin F1 alpha and 2,3-dinor-6-oxo-prostaglandin F1 alpha in biological fluids by stable isotope dilution and negative ion chemical ionization mass spectrometry. R Discovery. [Link]

-

Dirty Medicine. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) [Video]. YouTube. [Link]

-

Salloum, R. H., & Ciaccio, E. J. (2023). Physiology, Prostaglandin I2. In StatPearls. StatPearls Publishing. [Link]

-

PubChem. (n.d.). 2,3-Dinor-6-keto-prostaglandin F1 a. National Center for Biotechnology Information. [Link]

-

Corey, E. J., et al. (1971). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Journal of the American Chemical Society, 93(6), 1490–1491. [Link]

-

Barrow, S. E., et al. (1989). Simplified assay for the quantification of 2,3-dinor-6-keto-prostaglandin F1 alpha by gas chromatography-mass spectrometry. Journal of Lipid Research, 30(2), 277-283. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 3. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Assay of urinary 2,3-dinor-6-oxo prostaglandin F1 alpha by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Ketoprostaglandin F1 alpha | C20H34O6 | CID 5280888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

- 11. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simplified assay for the quantification of 2,3-dinor-6-keto-prostaglandin F1 alpha by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 17. Determination of 2,3-dinor-6-ketoprostaglandin F1 alpha in urine samples by liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. Simultaneous determination of 6-oxo-prostaglandin F1 alpha and 2,3-dinor-6-oxo-prostaglandin F1 alpha in biological fluids by stable isotope dilution and negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dinor-6-oxo-PGF1α: From Stable Metabolite to Key Signaling Indicator

An In-depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Understanding and Quantifying the Primary Urinary Metabolite of Prostacyclin

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2,3-dinor-6-oxoprostaglandin F1α (2,3-dinor-6-keto-PGF1α), a critical biomarker for in vivo prostacyclin (PGI2) production. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Part 1: The Molecular Logic - Biosynthesis and Significance

Prostacyclin (PGI2) is a potent but extremely unstable vasodilator and inhibitor of platelet aggregation, with a half-life of only a few minutes under physiological conditions. This inherent instability makes the direct measurement of PGI2 in biological samples, such as blood, technically prohibitive and unreliable for assessing its systemic production.

To overcome this challenge, researchers rely on the quantification of its stable downstream metabolites. PGI2 is rapidly and non-enzymatically hydrolyzed to 6-oxo-prostaglandin F1α (6-keto-PGF1α). While more stable than its parent compound, 6-keto-PGF1α is further metabolized in the liver and other tissues. The primary pathway for its systemic clearance is through β-oxidation, which shortens the carboxymethyl side chain, ultimately forming 2,3-dinor-6-oxo-PGF1α. This final, stable metabolite is then excreted in the urine.

Therefore, the urinary concentration of 2,3-dinor-6-oxo-PGF1α serves as a reliable, time-integrated, and non-invasive index of systemic PGI2 biosynthesis.

The PGI2 Metabolic Pathway

The transformation from arachidonic acid to the excreted urinary metabolite is a multi-step enzymatic and non-enzymatic process. Understanding this pathway is critical for interpreting experimental results and identifying potential points of pharmacological intervention.

Caption: Metabolic pathway of Prostacyclin (PGI2) to its stable urinary metabolite.

Part 2: Role in Cellular Signaling - An Indirect Indicator

It is crucial to clarify a common point of confusion. Unlike primary prostaglandins such as PGI2 or PGE2, 2,3-dinor-6-oxo-PGF1α is not known to be a biologically active signaling molecule itself. It is considered a terminal metabolite, and there is no robust evidence to suggest it binds with high affinity to prostaglandin receptors or initiates intracellular signaling cascades (e.g., cAMP elevation, calcium mobilization).

Its profound importance in cellular signaling research is as a proxy for the production of its parent compound, PGI2. PGI2 executes its biological functions by binding to the G-protein coupled prostacyclin receptor (IP receptor). Activation of the IP receptor stimulates adenylyl cyclase, leading to a rise in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade is fundamental to PGI2's effects on vasodilation and platelet inhibition.

Therefore, measuring urinary 2,3-dinor-6-oxo-PGF1α allows researchers to:

-

Assess the systemic impact of drugs that modulate cyclooxygenase (COX) enzymes, which are upstream of PGI2 synthesis.

-

Investigate diseases characterized by endothelial dysfunction or platelet activation, where PGI2 production may be altered.

-

Monitor the efficacy of PGI2 analogue therapies.

Part 3: Methodologies for Quantification - A Comparative Guide

The choice of analytical method is paramount for generating reliable and reproducible data. The two most common techniques for quantifying 2,3-dinor-6-oxo-PGF1α are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Workflow: A Self-Validating System

A robust quantification workflow incorporates multiple validation steps to ensure data integrity, regardless of the chosen platform.

Caption: Generalized workflow for the quantification of 2,3-dinor-6-oxo-PGF1α.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are antibody-based assays that offer a high-throughput and cost-effective method for quantification. They are particularly useful for screening large numbers of samples.

-

Principle of Causality: A competitive ELISA is typically used. In this format, the 2,3-dinor-6-oxo-PGF1α present in the sample competes with a fixed amount of enzyme-labeled (e.g., acetylcholinesterase-linked) tracer for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of tracer that binds is inversely proportional to the amount of the metabolite in the sample. The final signal is generated by adding a substrate that produces a measurable colorimetric change.

-

Step-by-Step Protocol (General Outline):

-

Sample Preparation: Centrifuge urine samples to remove sediment. For accurate comparison between subjects, it is critical to normalize the final metabolite concentration to urinary creatinine levels. An aliquot of the urine should be used for a separate creatinine assay.

-

Standard Curve Preparation: Prepare a serial dilution of a known concentration of 2,3-dinor-6-oxo-PGF1α standard to create a standard curve (e.g., from 0.5 to 500 pg/mL).

-

Plate Loading: Add standards, controls, and urine samples to the appropriate wells of the antibody-coated microplate.

-

Competitive Reaction: Add the enzyme-linked tracer to each well and incubate to allow for competitive binding.

-

Washing: Wash the plate multiple times to remove any unbound reagents. This step is critical to reduce background noise.

-

Development: Add the enzyme's substrate and incubate to allow for color development.

-

Reading: Stop the reaction and read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 412 nm).

-

Calculation: Plot the standard curve and interpolate the concentration of the metabolite in the samples. Adjust the final value based on the sample's creatinine concentration.

-

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for specificity and accuracy, though it requires more specialized equipment and expertise.

-

Principle of Causality: This method achieves chemical separation and definitive identification. First, liquid chromatography (LC) separates the metabolite from other molecules in the complex urine matrix based on its physicochemical properties (e.g., polarity). The separated analyte then enters the mass spectrometer (MS), where it is ionized. The first mass analyzer (Q1) selects for the specific mass-to-charge ratio (m/z) of the parent ion. This ion is then fragmented in a collision cell (Q2), and a second mass analyzer (Q3) selects for a specific, characteristic fragment ion. This parent-to-fragment transition is unique to the target molecule, providing exceptional specificity.

-

Step-by-Step Protocol (General Outline):

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 2,3-dinor-6-keto-PGF1α-d4) to all samples, standards, and controls. This is a self-validating step that corrects for variations in sample extraction and instrument response.

-

Solid Phase Extraction (SPE): Purify and concentrate the analyte from the urine matrix using an SPE cartridge. This involves conditioning the cartridge, loading the sample, washing away interfering substances, and finally eluting the analyte of interest with a solvent.

-

Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the LC mobile phase.

-

LC Separation: Inject the sample into the LC system. A C18 reverse-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of acid (e.g., formic acid) to improve peak shape.

-

MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). The specific parent and fragment ion masses for both the native metabolite and the deuterated internal standard are monitored.

-

Quantification: Create a standard curve by plotting the ratio of the native analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration in the unknown samples from this curve.

-

Data Presentation: Method Comparison

| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Specificity | Good; dependent on antibody cross-reactivity. | Excellent; based on unique mass transitions. |

| Sensitivity | High (pg/mL range). | Very High (pg/mL to fg/mL range). |

| Throughput | High (96-well plate format). | Lower; sequential sample injection. |

| Cost per Sample | Lower. | Higher. |

| Equipment Cost | Low (Plate reader). | High (LC-MS/MS system). |

| Expertise Required | Moderate. | High. |

| Validation | Relies on controls and standard curves. | Self-validating via stable isotope internal standard. |

Expert Insight: For large-scale epidemiological studies or initial screening, ELISA provides a robust and efficient solution. For mechanistic studies, drug development, or when definitive, highly specific quantification is required, LC-MS/MS is the authoritative choice.

Part 4: Applications in Research and Drug Development

The quantification of urinary 2,3-dinor-6-oxo-PGF1α is a powerful tool in several research areas:

-

Cardiovascular Research: Assessing endothelial health and the effect of therapies on the balance between pro-thrombotic thromboxane (measured via its own metabolites) and anti-thrombotic prostacyclin.

-

Pharmacology: Determining the in vivo selectivity of non-steroidal anti-inflammatory drugs (NSAIDs). COX-2 selective inhibitors were designed to spare the production of gastroprotective prostaglandins derived from COX-1 while inhibiting inflammatory ones. However, they were also found to inhibit PGI2 production, and measuring this urinary metabolite is a key assay in that assessment.

-

Inflammatory Diseases: Investigating the role of the PGI2 pathway in conditions like arthritis, asthma, and atherosclerosis.

By providing a reliable window into systemic PGI2 levels, the measurement of 2,3-dinor-6-oxo-PGF1α allows researchers to connect molecular mechanisms to physiological outcomes, accelerating the development of safer and more effective therapeutics.

References

-

Title: Urinary 2,3-dinor-6-keto-prostaglandin F1α: a reliable indicator of prostacyclin production in man. Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

-

Title: Prostacyclin receptor signaling and its regulation in the vasculature Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

-

Title: Prostacyclin: a review Source: Taylor & Francis Online URL: [Link]

The Unseen Sentinel: A Technical Guide to the Discovery and Application of 2,3-Dinor-6-oxoprostaglandin F1α

Introduction: The Quest for a Stable Indicator of a Fleeting Guardian

In the intricate signaling network of the human body, few molecules embody the transient yet powerful nature of local mediators as profoundly as prostacyclin (PGI2). A lipid molecule born from the arachidonic acid cascade, PGI2 is a key player in maintaining vascular health.[1][2] Produced primarily by the endothelial cells lining our blood vessels, it is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation known.[3][4] This dual action makes it a critical guardian against thrombosis and a modulator of blood pressure.[1][5][6] However, the very characteristic that makes PGI2 so effective as a localized signaling molecule—its profound instability, with a half-life of a mere 42 seconds—has historically posed a significant challenge for researchers and clinicians seeking to quantify its production and physiological role.[7] This guide delves into the discovery and history of 2,3-Dinor-6-oxoprostaglandin F1α (2,3-dinor-6-keto-PGF1α), a stable downstream metabolite that has become the gold-standard biomarker for systemic PGI2 production, revolutionizing our ability to study vascular function and dysfunction.

From Prostaglandins to Prostacyclin: A Historical Perspective

The story of 2,3-dinor-6-keto-PGF1α begins with the broader exploration of prostaglandins. In the 1930s, Ulf von Euler first identified a vasoactive lipid-soluble substance he named "prostaglandin."[3] It wasn't until the 1960s that a UK research team led by Professor John Vane began to unravel the physiological significance of these compounds, discovering that aspirin's anti-inflammatory effects stemmed from its inhibition of prostaglandin synthesis.[7] This pivotal finding opened the floodgates for prostaglandin research.

In 1976, Vane, along with Salvador Moncada, Ryszard Gryglewski, and Stuart Bunting, published the landmark paper in Nature that introduced the world to prostacyclin.[7] They had been searching for the enzyme that generates the pro-aggregatory thromboxane A2 and, in the process, discovered PGI2, the main product of arachidonic acid in vascular tissues.[3] The discovery of PGI2 and its potent anti-platelet and vasodilatory actions provided a crucial counterpoint to the pro-thrombotic effects of thromboxane A2, revealing a delicate balance essential for cardiovascular homeostasis.[1]

The Metabolic Trail: Uncovering a Reliable Biomarker

The fleeting nature of PGI2, which rapidly hydrolyzes to the more stable but still relatively short-lived 6-keto-prostaglandin F1α (6-keto-PGF1α), necessitated the search for a more reliable indicator of its systemic production.[7][8] While 6-keto-PGF1α was initially measured, its levels in plasma and urine could be confounded by local release during sample collection (e.g., venipuncture) and renal production, respectively.[8]

The breakthrough came with the characterization of the further metabolism of 6-keto-PGF1α. Studies in the early 1980s infused labeled PGI2 and 6-keto-PGF1α into human volunteers and meticulously tracked the resulting metabolites in urine.[9] These investigations revealed that a significant portion of these compounds underwent β-oxidation, a process that shortens the carboxylic acid side chain. This research identified 2,3-dinor-6-keto-PGF1α as a major urinary metabolite.[9][10][11][12] Subsequent studies confirmed that measuring urinary 2,3-dinor-6-keto-PGF1α circumvents the problems associated with its precursors, providing a more accurate and integrated reflection of systemic PGI2 biosynthesis.[13][14]

The Biochemical Pathway of Prostacyclin Metabolism

The metabolic journey from the potent but unstable PGI2 to its reliably quantifiable urinary metabolite is a multi-step process.

Caption: Metabolic pathway of prostacyclin (PGI2) to 2,3-dinor-6-keto-PGF1α.

Quantification of 2,3-dinor-6-keto-PGF1α: A Methodological Evolution

The establishment of 2,3-dinor-6-keto-PGF1α as a key biomarker spurred the development of sensitive and specific analytical methods for its quantification in biological matrices, primarily urine.

Gas Chromatography-Mass Spectrometry (GC-MS)

Early methods for the definitive quantification of prostaglandins and their metabolites relied on the high specificity and sensitivity of gas chromatography-mass spectrometry (GC-MS).[13][15] These assays, while accurate, were often laborious and time-consuming, requiring extensive sample preparation including extraction, purification, and chemical derivatization to make the analyte volatile for GC analysis.[13][15] The use of deuterated internal standards was crucial for accurate quantification.[15]

Immunoassays: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA)

To improve throughput and simplify the analytical process, immunoassays were developed. Radioimmunoassays (RIAs) were among the first of these, utilizing radiolabeled tracers and specific antibodies.[16][17] While sensitive, RIAs involve the handling of radioactive materials and have largely been superseded by enzyme-linked immunosorbent assays (ELISAs).

ELISAs for 2,3-dinor-6-keto-PGF1α offer a high-throughput, non-radioactive alternative.[18] These competitive assays utilize a monoclonal antibody specific for the metabolite. The development of these assays required the synthesis of 2,3-dinor-6-keto-PGF1α for use as a standard and for the production of antibodies.[19]

| Parameter | GC-MS | RIA | ELISA |

| Specificity | Very High | High | High |

| Sensitivity | Very High | High | High |

| Throughput | Low | Moderate | High |

| Cost | High | Moderate | Low |

| Complexity | High | Moderate | Low |

| Key Feature | Gold standard for accuracy | Utilizes radiolabeled tracer | Non-radioactive, high-throughput |

Table 1: Comparison of analytical methods for 2,3-dinor-6-keto-PGF1α quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method in many research and clinical settings.[20][21] LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, offering a robust, accurate, and high-throughput analytical solution. It often requires less sample preparation than GC-MS and avoids the use of radioactive materials.

Experimental Protocol: Quantification of Urinary 2,3-dinor-6-keto-PGF1α by Competitive ELISA

This protocol outlines a general procedure for the quantification of 2,3-dinor-6-keto-PGF1α in urine using a competitive ELISA, a common method in many research laboratories.

1. Principle of the Assay: This is a competitive immunoassay. A fixed amount of 2,3-dinor-6-keto-PGF1α conjugated to an enzyme (the tracer) competes with the 2,3-dinor-6-keto-PGF1α in the sample or standard for a limited number of binding sites on a specific monoclonal antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of 2,3-dinor-6-keto-PGF1α in the sample.

2. Materials:

-

Microplate pre-coated with a secondary antibody (e.g., goat anti-mouse IgG)

-

2,3-dinor-6-keto-PGF1α standard

-

Monoclonal antibody to 2,3-dinor-6-keto-PGF1α

-

2,3-dinor-6-keto-PGF1α-enzyme (e.g., acetylcholinesterase) conjugate (tracer)

-

Wash buffer

-

Assay buffer

-

Substrate for the enzyme (e.g., Ellman's Reagent for AChE)

-

Microplate reader

3. Sample Preparation (Urine):

-

Collect urine samples and store at -80°C until analysis.

-

Thaw samples on ice.

-

Centrifuge samples to remove any particulate matter.

-

Due to the complexity of the urine matrix, solid-phase extraction (SPE) or liquid-liquid extraction is often recommended to purify the sample and concentrate the analyte, improving the accuracy and reproducibility of the assay.[14]

4. Assay Procedure:

-

Prepare a standard curve by serially diluting the 2,3-dinor-6-keto-PGF1α standard in assay buffer.

-

Add standards and prepared urine samples to the wells of the microplate.

-

Add the tracer (2,3-dinor-6-keto-PGF1α-enzyme conjugate) to each well.

-

Add the monoclonal antibody to each well.

-

Incubate the plate (typically for 18 hours at 4°C or a shorter duration at room temperature) to allow for competitive binding.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the enzyme substrate to each well.

-

Incubate the plate in the dark to allow for color development.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of bound tracer for each standard and sample.

-

Plot a standard curve of the percentage of bound tracer versus the log of the 2,3-dinor-6-keto-PGF1α concentration.

-

Determine the concentration of 2,3-dinor-6-keto-PGF1α in the samples by interpolating their percentage of bound tracer from the standard curve.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Sources

- 1. The Role of Prostacyclin: A Key Player in Vascular Health - Oreate AI Blog [oreateai.com]

- 2. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic profile of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostacyclin: its biosynthesis, actions and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of prostacyclin in the cardiovascular response to thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostacyclin protects against elevated blood pressure and cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostacyclin - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Metabolism of prostacyclin and 6-keto-prostaglandin F1 alpha in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. Simplified assay for the quantification of 2,3-dinor-6-keto-prostaglandin F1 alpha by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Determination of 6-keto-PGF1 alpha, 2,3-dinor-6-keto-PGF1 alpha, thromboxane B2, 2,3-dinor-thromboxane B2, PGE2, PGD2 and PGF2 alpha in human urine by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of 2,3-dinor-6-ketoprostaglandin F1 alpha in urine samples by liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A radioimmunoassay for 6-keto-prostaglandin F1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of an enzyme-linked immunosorbent assay for 2,3-dinor-6-keto-prostaglandin F1 alpha in urine using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Facile method for preparation of 2,3-dinor-6-keto PGF1 alpha, the major urinary metabolite of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dinor-6-oxo-prostaglandin F1α: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of 2,3-Dinor-6-oxo-prostaglandin F1α, a critical biomarker for endogenous prostacyclin production. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical characteristics, biological significance, and the analytical methodologies pivotal for its accurate quantification.

Introduction: The Significance of a Stable Metabolite

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis.[1][2] However, its inherent instability, with a half-life of only 42 seconds, makes direct measurement challenging.[2] Consequently, assessing its in vivo production relies on the quantification of its stable metabolites. Among these, 2,3-Dinor-6-oxo-prostaglandin F1α (also referred to as PGI2-M) stands out as a major urinary metabolite in humans, providing a reliable window into systemic prostacyclin synthesis.[3][4][5] Understanding the chemical nature and analytical considerations of this molecule is therefore paramount for research in cardiovascular diseases, inflammation, and pharmacology.

Chemical Structure and Physicochemical Properties

2,3-Dinor-6-oxo-prostaglandin F1α is a C18 prostanoid, a product of the metabolism of the C20 prostaglandin, 6-keto-prostaglandin F1α.[6] The "dinor" designation indicates the removal of two carbon atoms from the parent molecule through β-oxidation.

Systematic Name: 5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid[7]

Key Structural Features:

-

A cyclopentane ring with two hydroxyl groups.

-

An alpha-chain with a carboxylic acid and a keto group.

-

An omega-chain with a hydroxyl group and a double bond.

The presence of multiple chiral centers and functional groups contributes to its specific biological activity and dictates the analytical approaches for its detection.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O₆ | [7] |

| Molecular Weight | 342.4 g/mol | [7] |

| Monoisotopic Mass | 342.20423867 Da | [7] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol, and PBS (pH 7.2) | [6] |

Biosynthesis and Metabolism: The Journey from PGI2

The formation of 2,3-Dinor-6-oxo-prostaglandin F1α is a multi-step process initiated by the enzymatic conversion of arachidonic acid. The following diagram illustrates the key metabolic pathway.

Caption: Metabolic pathway of prostacyclin to 2,3-Dinor-6-oxo-PGF1α.

Prostacyclin is enzymatically synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[2] It is then rapidly and non-enzymatically hydrolyzed to the more stable, yet biologically inactive, 6-keto-prostaglandin F1α.[1][2] This intermediate undergoes one cycle of β-oxidation, resulting in the formation of 2,3-Dinor-6-oxo-prostaglandin F1α, which is then excreted in the urine.[6][8] This metabolic stability makes it an excellent biomarker for long-term monitoring of PGI2 production.

Biological Significance and Clinical Relevance

The quantification of urinary 2,3-Dinor-6-oxo-prostaglandin F1α serves as a crucial index of systemic prostacyclin biosynthesis.[3][4] Altered levels of this metabolite are associated with various pathophysiological conditions:

-

Cardiovascular Disease: Elevated levels have been observed in patients with severe atherosclerosis, reflecting platelet activation. Monitoring this metabolite can provide insights into endothelial dysfunction and the efficacy of therapeutic interventions.

-

Inflammation: As prostacyclin is involved in inflammatory processes, its metabolite can be a useful marker in inflammatory diseases.

-

Pharmacodynamic Studies: The measurement of 2,3-Dinor-6-oxo-prostaglandin F1α is essential for evaluating the effects of drugs that target the arachidonic acid cascade, such as nonsteroidal anti-inflammatory drugs (NSAIDs).

In healthy individuals, the average urinary excretion of 2,3-Dinor-6-oxo-prostaglandin F1α is approximately 100-156 pg/mg creatinine.[3][6]

Analytical Methodologies for Quantification

The accurate measurement of 2,3-Dinor-6-oxo-prostaglandin F1α in biological matrices, primarily urine, requires highly sensitive and specific analytical techniques due to its low concentrations. The choice of methodology is critical and depends on the research question, required sensitivity, and available instrumentation.

Sample Preparation: The Foundation of Accurate Analysis

Proper sample preparation is paramount to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique.

A Generic SPE Protocol for Urinary 2,3-Dinor-6-oxo-prostaglandin F1α:

-

Acidification: Acidify the urine sample to approximately pH 3 to protonate the carboxylic acid group of the analyte.[9]

-

Internal Standard Spiking: Add a deuterated internal standard, such as 2,3-Dinor-6-keto-prostaglandin F1α-d9, to the sample to correct for analytical variability.[10]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Sample Loading: Load the acidified urine sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and other interfering compounds.

-

Elution: Elute the analyte with a more polar solvent, such as methyl formate or ethyl acetate.[9]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the appropriate mobile phase for analysis.

The following diagram outlines a typical analytical workflow for the quantification of 2,3-Dinor-6-oxo-prostaglandin F1α.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Prostacyclin - Wikipedia [en.wikipedia.org]

- 3. Simplified assay for the quantification of 2,3-dinor-6-keto-prostaglandin F1 alpha by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of urinary 2,3-dinor-6-oxo prostaglandin F1 alpha by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 2,3-Dinor-6-keto-prostaglandin F1 a | C18H30O6 | CID 53477747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Prostacyclin metabolism in adults and neonates. Urinary profiles of 6-ketoprostaglandin F1 alpha and 2,3-dinor-6-ketoprostaglandin F1 alpha studied by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 2,3-dinor-6-ketoprostaglandin F1 alpha in urine samples by liquid chromatography and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Stability and Degradation of 2,3-Dinor-6-oxoprostaglandin F1α

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Stable Metabolite

2,3-Dinor-6-oxoprostaglandin F1α (2,3-dinor-6-keto-PGF1α) is a primary urinary metabolite of prostacyclin (PGI2).[1][2] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. However, PGI2 is notoriously unstable, with a half-life of only 2-3 minutes in biological systems, where it non-enzymatically hydrolyzes to the more stable, yet still transient, 6-keto-PGF1α.[3][4] This intermediate is then rapidly metabolized in vivo, primarily through β-oxidation, to form 2,3-dinor-6-keto-PGF1α.[1][5]

The intrinsic stability of 2,3-dinor-6-keto-PGF1α relative to its precursors is precisely why its measurement is the gold standard for assessing endogenous PGI2 production.[5] Accurate quantification of this metabolite in urine provides a reliable, non-invasive window into systemic prostacyclin synthesis, which is invaluable in studies of cardiovascular disease, inflammation, and the efficacy of cyclooxygenase (COX) inhibitors.